Dpp-IV-IN-2 -

Dpp-IV-IN-2

Catalog Number: EVT-248530
CAS Number:
Molecular Formula: C18H26N4O5
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DPP-IV-IN-2, is an inhibitor of both dipeptidyl peptidase IV (DPIV) and DP8/9 with IC50s of 0.1 and 0.95 μM, respectively.

Diprotin A

    Compound Description: Diprotin A is a competitive and selective inhibitor of DPP-IV. [] Studies show that neonatal administration of Diprotin A (2 mg/kg) in rats can lead to increased anxiety and depression-related behaviors in adolescence and adulthood. [] These effects are attributed to the potential role of DPP-IV in the development of psycho-emotional disorders. []

Sitagliptin

Methionyl-2(S)-cyano-pyrrolidine

    Compound Description: This compound is a synthetic, non-competitive inhibitor of DPP-IV. [] Research shows that its neonatal administration to rats leads to increased anxiety and depression-related behaviors in later life. []

2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279)

    Compound Description: ABT-279 is an effective DPP-IV inhibitor currently under investigation as a potential treatment for type 2 diabetes. [] This compound has demonstrated promising results in preclinical studies, leading to the development and validation of analytical methods for its quantification in various matrices. []

N-substituted 2-cyanopyrroles and N-substituted 2-cyanopyrrolines

    Compound Description: These represent classes of compounds identified as potent and selective inhibitors of DPP-IV. [] Specifically, these compounds feature a 2-substituted unsaturated heterocyclic structure, with a nitrogen atom in the ring linked to an amino acid or amino acid derivative through an amide or peptide bond. []

2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile

    Compound Description: This compound represents a fluoroolefin-containing peptidomimetic that has been shown to inhibit DPP-IV. []

Source and Classification

DPP-IV-IN-2 belongs to a broader category of pharmacological agents known as DPP-IV inhibitors. These compounds are classified based on their structural features and mechanisms of action. DPP-IV-IN-2 is synthesized from specific chemical precursors, which may include pyrazoline derivatives or other heterocyclic compounds that exhibit inhibitory activity against the DPP-IV enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of DPP-IV-IN-2 typically involves several steps that may include:

  1. Reagent Preparation: The initial step often involves the reaction of various substrates such as substituted phenylhydrazines with appropriate carbonyl compounds to form pyrazoline derivatives.
  2. Multi-step Synthesis: Following the initial reactions, additional steps such as hydrogenation, saponification, and amide to nitrile conversions are employed to refine the compound's structure .
  3. Purification Techniques: Techniques like column chromatography and liquid chromatography-mass spectrometry (LC/MS) are utilized to ensure the purity and structural integrity of the synthesized compounds .

The final product is confirmed through spectroscopic methods including 1H^{1}H NMR, 13C^{13}C NMR, and mass spectrometry.

Molecular Structure Analysis

Structure and Data

DPP-IV-IN-2 exhibits a complex molecular structure characterized by specific functional groups that enhance its inhibitory activity against the DPP-IV enzyme. The molecular formula and precise structural representation can be elucidated through spectral data obtained during synthesis:

  • Nuclear Magnetic Resonance (NMR): Provides information on the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms the molecular weight and composition.

For example, signals in the 1H^{1}H NMR spectrum may indicate the presence of aromatic protons, aliphatic protons, and functional groups such as sulfonamides or amides .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving DPP-IV-IN-2 is its interaction with dipeptidyl peptidase IV. This interaction can be quantitatively assessed using fluorometric assays where substrates like Gly-Pro-aminomethylcoumarin are employed. The cleavage of these substrates by DPP-IV releases a fluorescent product that can be measured to determine inhibitory potency.

The technical details of these reactions often involve:

  • Fluorometric Assays: Used to measure enzyme activity before and after compound treatment.
  • IC50 Determination: The concentration required to inhibit 50% of enzyme activity provides a metric for assessing compound potency .
Mechanism of Action

Process and Data

The mechanism by which DPP-IV-IN-2 exerts its effects involves competitive inhibition of the DPP-IV enzyme. By binding to the active site of DPP-IV, it prevents the enzyme from inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to increased levels of GLP-1 in circulation, promoting insulin secretion from pancreatic beta cells in response to meals.

In vitro studies have demonstrated that compounds like DPP-IV-IN-2 can significantly enhance insulin secretion while reducing blood glucose levels in diabetic models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DPP-IV-IN-2 exhibits distinct physical properties that influence its biological activity:

  • Solubility: Often assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different pH conditions to ensure efficacy during storage.

Chemical properties include:

  • Melting Point: Provides insight into purity.
  • Spectral Data: Including infrared spectroscopy which reveals functional groups present in the compound .
Applications

Scientific Uses

DPP-IV-IN-2 has significant applications in pharmacology, particularly in treating type 2 diabetes mellitus. Its ability to enhance insulin secretion makes it a valuable therapeutic agent. Moreover, ongoing research explores its potential roles in other metabolic disorders due to its effects on incretin hormone regulation.

Introduction to Dipeptidyl Peptidase IV (DPP-IV) and Therapeutic Targeting

Physiological Role of DPP-IV in Glucose Homeostasis

DPP-IV functions as a primary regulatory enzyme in the incretin system, a critical pathway for postprandial glucose regulation. Its physiological role centers on the rapid cleavage and inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both hormones are secreted by intestinal enteroendocrine cells (L-cells and K-cells, respectively) in response to nutrient intake. They enhance glucose-stimulated insulin secretion from pancreatic β-cells ("incretin effect") while suppressing glucagon release from α-cells. DPP-IV truncates these peptides at the N-terminus, specifically cleaving after the penultimate alanine (GLP-1: His⁷-Ala⁸-Glu⁹-Gly¹⁰ → removal of His-Ala) or proline (GIP: Tyr¹-Ala²-Glu³-Gly⁴ → removal of Tyr-Ala), rendering them biologically inactive [9] [2].

  • Kinetics of Inactivation: GLP-1 and GIP exhibit extremely short plasma half-lives (≤2 minutes and ~5-7 minutes, respectively), primarily due to DPP-IV-mediated cleavage [1] [10]. This rapid inactivation significantly limits their insulinotropic activity.
  • Impact on Glucose Control: By degrading incretins, DPP-IV curtails insulin secretion and facilitates glucagon release, contributing to postprandial hyperglycemia. This effect is particularly pronounced in T2DM, where the incretin effect is diminished. Genetic deletion of DPP-IV in mice significantly improves glucose tolerance and insulin secretion following oral glucose challenges, directly demonstrating its critical role in glucose homeostasis [6] [9].
  • Distribution and Accessibility: DPP-IV is anchored as a transmembrane protein on the surface of endothelial cells (especially in the gut, liver, and kidney), epithelial cells, lymphocytes, and hepatocytes. A soluble form (sDPP-IV), generated by enzymatic cleavage of the membrane anchor, circulates in plasma and other bodily fluids (seminal fluid, cerebrospinal fluid), contributing significantly to systemic incretin degradation [9] [10].

Table 1: Key Physiological Substrates of DPP-IV Relevant to Glucose Homeostasis

SubstrateFull NameBiological FunctionDPP-IV Cleavage Site (N-terminal)Consequence of Cleavage
GLP-1Glucagon-like Peptide-1Stimulates glucose-dependent insulin secretion; Inhibits glucagon secretion & gastric emptying; Promotes β-cell proliferation/survivalHis⁷-AlaComplete inactivation; Loss of insulinotropic activity
GIPGlucose-dependent Insulinotropic Polypeptide (Gastric Inhibitory Polypeptide)Stimulates glucose-dependent insulin secretion; Promotes β-cell proliferation; Modulates fat metabolismTyr¹-Ala²Complete inactivation; Loss of insulinotropic activity
Oxyntomodulin-Reduces food intake; Increases energy expenditure; Weakly stimulates insulin secretionHis¹-Ser² (slower cleavage)Partial/complete inactivation; Reduced anorectic and metabolic effects

DPP-IV as a Multifunctional Enzyme: Catalytic vs. Non-Enzymatic Roles

DPP-IV exhibits remarkable functional diversity, acting not only as a protease but also as a receptor, co-stimulatory molecule, and ligand for extracellular matrix components and other cell surface proteins. This multifunctionality complicates the interpretation of effects arising solely from pharmacological inhibition.

  • Catalytic (Enzymatic) Role:
  • Substrate Specificity: DPP-IV is an exopeptidase specifically cleaving dipeptides from the N-terminus of peptides where the second amino acid is proline or, less optimally, alanine. Glycine, serine, valine, and leucine can also occupy this position in some substrates, but cleavage occurs much more slowly [9] [10].
  • Broad Substrate Repertoire: Beyond GLP-1 and GIP, DPP-IV cleaves numerous bioactive peptides (>40 identified in vitro), including neuropeptides (NPY, PYY, Substance P), chemokines (RANTES/CCL5, SDF-1α/CXCL12, MDC/CCL22, Eotaxin/CCL11), and growth factors (GHRH, VIP, GRP) [4] [9]. The physiological relevance of cleaving many of these substrates in vivo remains less established than for the incretins.
  • Structural Basis for Catalysis: DPP-IV functions as a homodimer. Each monomer consists of two major domains: an 8-bladed β-propeller domain and an α/β hydrolase domain. The catalytic triad (Ser630, Asp708, His740) resides at the interface of these domains. Key residues within a glutamate-rich loop (Glu205, Glu206) in the β-propeller domain anchor the substrate's N-terminal amine, positioning the scissile bond near the nucleophilic Ser630. A hydrophobic S1 pocket (lined by residues like Tyr631, Val656, Tyr662, Trp659, Tyr666, Val711) dictates the preference for Pro or Ala at position P1 (penultimate position) [9] [10]. Dpp-IV-IN-2 would target this active site.
  • Non-Enzymatic Roles:
  • Receptor/Co-receptor Functions: As the transmembrane protein CD26, DPP-IV acts as a binding protein and co-stimulatory molecule on immune cells (T-cells, B-cells, NK cells). It interacts with adenosine deaminase (ADA), caveolin-1, the tyrosine phosphatase CD45, components of the extracellular matrix (collagen, fibronectin), and the chemokine receptor CXCR4 [4] [9] [10].
  • Immune Regulation: CD26 binding facilitates T-cell activation, proliferation, and signaling transduction pathways independent of its enzymatic activity. Mutant DPP-IV proteins lacking catalytic activity retain co-stimulatory function, and DPP-4 enzyme inhibitors do not block this activity [4] [9]. Soluble DPP-4 (sDPP-4) can also influence immune cell migration and activation.
  • Cell Adhesion and Signaling: Interactions with extracellular matrix components link DPP-IV/CD26 to cell adhesion, migration, and differentiation processes relevant to inflammation, tissue remodeling, and potentially cancer metastasis [4] [9].
  • Metabolic Signaling: Emerging evidence suggests sDPP-4 may act as an adipokine contributing to insulin resistance. It can impair insulin signaling (Akt activation) in adipocytes, skeletal muscle cells, and smooth muscle cells in vitro. Elevated plasma sDPP-4 activity correlates with obesity, insulin resistance, and hyperglycemia [9] [10].

Rationale for DPP-IV Inhibition in Metabolic Disorders

The primary rationale for developing DPP-IV inhibitors like Dpp-IV-IN-2 centers on counteracting the rapid degradation of incretin hormones, thereby enhancing their endogenous physiological actions to improve glycemic control in T2DM. This approach offers distinct advantages:

  • Amplification of the Incretin Effect: By inhibiting DPP-IV, the plasma concentrations of active, intact GLP-1 and GIP are increased 2- to 3-fold, particularly in the postprandial state. This prolongs and enhances their stimulation of insulin secretion and suppression of glucagon secretion in a strictly glucose-dependent manner [1] [6] [8]. This glucose-dependence significantly reduces the risk of hypoglycemia compared to therapies like sulfonylureas or insulin.
  • Improvement of Pancreatic β-Cell Function: Sustained elevation of active incretin levels promotes β-cell health. GLP-1, in particular, stimulates β-cell proliferation and neogenesis while inhibiting β-cell apoptosis in preclinical models. This translates to improved β-cell function (measured as HOMA-β or proinsulin/insulin ratio) and potentially delays disease progression in humans [6] [8].
  • Weight Neutrality: Unlike insulin, sulfonylureas, thiazolidinediones, and GLP-1 receptor agonists (which often promote weight loss), DPP-4 inhibitors are generally weight neutral. This is a significant clinical advantage, as weight gain is a common problem with many anti-hyperglycemic agents and complicates T2DM management [1] [7].
  • Targeting Underlying Pathophysiology in T2DM: T2DM is characterized by insulin resistance and progressive β-cell failure. The diminished incretin effect, partly due to reduced GLP-1 secretion and increased DPP-4 activity, contributes to this pathophysiology. DPP-IV inhibition directly addresses this incretin deficiency [6] [8].
  • Potential Pleiotropic Benefits: While the glycemic effects are primarily mediated through incretin potentiation, inhibition of DPP-4 cleavage of other substrates (e.g., certain chemokines, neuropeptides, SDF-1α) may contribute additional beneficial effects, such as reduced inflammation, improved endothelial function, and enhanced islet cell regeneration/survival via SDF-1α/CXCR4 signaling, although the clinical significance of these effects is still under investigation [3] [6] [9].

Table 2: Physiological Consequences of DPP-IV Inhibition Relevant to Metabolic Disorders

Target PathwayEffect of DPP-IV InhibitionMetabolic Outcome
GLP-1 & GIP Degradation↓ Cleavage → ↑ Active intact incretin levels↑ Glucose-dependent insulin secretion; ↓ Glucagon secretion; Slowed gastric emptying (mainly GLP-1); ↑ β-cell proliferation/survival
Glucose HomeostasisEnhanced insulin secretion & suppressed glucagon when glucose is high↓ Fasting and postprandial plasma glucose; ↓ HbA1c; Reduced risk of hypoglycemia (glucose-dependence)
β-Cell FunctionIncreased exposure to GLP-1/GIP trophic effectsImproved β-cell function (HOMA-β); Potential for preservation of β-cell mass
Appetite Regulation↑ Active GLP-1 & PYY (slower cleavage)Increased satiety (minor contribution; significant weight loss not typically seen)
Lipid MetabolismModulates postprandial lipid handling (mechanisms under study)Potential reduction in postprandial lipemia (chylomicron triglycerides)
Cardiovascular/Renal SystemsPotential via incretins & other substrates (e.g., SDF-1α, NPY); Complex interplayPreclinical evidence suggests possible vasculoprotective, anti-inflammatory, and cardioprotective effects; Clinical CVOTs show neutrality for major events (vs. benefit with GLP-1 RAs/SGLT2i)

The structural design of inhibitors like Dpp-IV-IN-2 focuses on achieving high potency and selectivity for DPP-IV over closely related enzymes (DPP-8, DPP-9, FAP, QPP) to minimize off-target effects. These inhibitors typically act as competitive, reversible inhibitors, binding tightly to the active site and mimicking the transition state or the N-terminal dipeptide of substrates, effectively blocking access to the catalytic Ser630 [7] [9]. The exploration of compounds like Dpp-IV-IN-2 continues the pursuit of optimized DPP-IV inhibitors within this validated therapeutic paradigm for T2DM.

Properties

Product Name

Dpp-IV-IN-2

IUPAC Name

(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate

Molecular Formula

C18H26N4O5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1

InChI Key

YDYSCRZHYWLSPQ-INIZCTEOSA-N

SMILES

C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.